1-(DIMETHYLSULFAMOYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-(DIMETHYLSULFAMOYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine moiety, and a dimethylsulfamoyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(DIMETHYLSULFAMOYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step may involve nucleophilic substitution reactions to attach the piperazine group to the piperidine ring.
Addition of the Dimethylsulfamoyl Group: This can be done using sulfonylation reactions with dimethylsulfamoyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(DIMETHYLSULFAMOYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, using reagents such as alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-(DIMETHYLSULFAMOYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(DIMETHYLSULFAMOYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The piperazine and piperidine rings play a crucial role in its binding affinity and specificity. The dimethylsulfamoyl group may enhance its solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
1-(DIMETHYLSULFAMOYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:
This compound: This compound shares a similar structure but may have different substituents on the piperidine or piperazine rings.
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE: Lacks the dimethylsulfamoyl group, which may affect its solubility and reactivity.
This compound: Contains different functional groups, leading to variations in chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O3S/c1-22(2)29(27,28)25-10-4-5-18(16-25)20(26)21-15-17-6-8-19(9-7-17)24-13-11-23(3)12-14-24/h6-9,18H,4-5,10-16H2,1-3H3,(H,21,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUMIWNICJBQAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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